2-Butynoic acid, 4,4,4-trifluoro-, methyl ester

説明

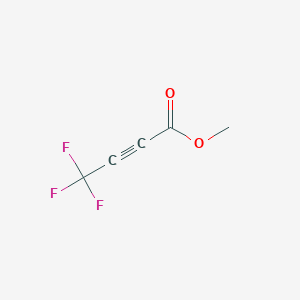

4,4,4-Trifluoro-2-butynoic acid methyl ester is a chemical compound with the molecular formula C5H3F3O2 and a molecular weight of 152.07 g/mol . It is also known by other names such as methyl 4,4,4-trifluoro-2-butynoate and methyl 4,4,4-trifluorobutynoate . This compound is primarily used in research settings and is known for its unique chemical properties due to the presence of trifluoromethyl and butynoic acid ester groups.

準備方法

The synthesis of 4,4,4-Trifluoro-2-butynoic acid methyl ester typically involves the reaction of trifluoroacetic acid derivatives with appropriate alkynes under controlled conditions . One common method involves the use of trifluoroacetic anhydride and propargyl alcohol in the presence of a base such as pyridine. The reaction is carried out at low temperatures to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

化学反応の分析

4,4,4-Trifluoro-2-butynoic acid methyl ester undergoes various types of chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Synthetic Applications

2.1. Organic Synthesis:

2-Butynoic acid, 4,4,4-trifluoro-, methyl ester is primarily used as a building block in organic synthesis. It serves as a precursor for various functionalized compounds through reactions such as:

- Cycloaddition Reactions: The compound has been employed in catalyst-free iClick reactions with azide complexes to form triazolate derivatives. This reaction showcases its utility in synthesizing nitrogen-containing heterocycles under mild conditions .

- Alkyne Transformations: It participates in diverse alkyne transformations, leading to the formation of complex molecules that are essential in pharmaceutical chemistry .

Pharmaceutical Applications

3.1. Drug Development:

The compound’s fluorinated nature contributes to its potential as a pharmacophore in drug design. Fluorinated compounds often exhibit improved metabolic stability and bioavailability.

- Kinase Inhibitors: Research indicates that derivatives of 2-butynoic acid can act as kinase inhibitors, which are crucial in treating various cancers by targeting dysregulated signaling pathways .

Material Science

4.1. Polymer Chemistry:

The unique properties of this compound enable its use in polymerization reactions to create fluorinated polymers with desirable thermal and chemical resistance.

4.2. Coatings and Adhesives:

Due to its excellent adhesion properties and resistance to solvents, this compound can be incorporated into formulations for coatings and adhesives that require durability and stability under harsh conditions.

Case Studies

作用機序

The mechanism of action of 4,4,4-Trifluoro-2-butynoic acid methyl ester involves its interaction with molecular targets through its trifluoromethyl and ester groups. These interactions can lead to the inhibition of specific enzymes or the modification of protein structures . The pathways involved often include covalent bonding with active sites of enzymes or non-covalent interactions with protein surfaces .

類似化合物との比較

4,4,4-Trifluoro-2-butynoic acid methyl ester can be compared with similar compounds such as:

4,4,4-Trifluoro-3-methyl-2-butenoic acid: This compound has a similar trifluoromethyl group but differs in its unsaturated carbon chain structure.

Butanoic acid, 2-amino-4,4,4-trifluoro-3-oxo-, ethyl ester: This compound contains an amino group and an ethyl ester, making it distinct in its reactivity and applications.

The uniqueness of 4,4,4-Trifluoro-2-butynoic acid methyl ester lies in its specific combination of trifluoromethyl and butynoic acid ester groups, which confer unique chemical properties and reactivity patterns .

生物活性

2-Butynoic acid, 4,4,4-trifluoro-, methyl ester (also known as methyl trifluorobut-2-ynoate) is a fluorinated acetylenic ester that has garnered attention due to its unique structural properties and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved bioactivity. This article examines the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

- Molecular Formula : C₅H₃F₃O₂

- Molecular Weight : 164.07 g/mol

- CAS Number : 149125-61-1

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, either inhibiting or activating them, thereby influencing metabolic pathways.

- Receptor Modulation : It has been noted for its ability to modulate receptor activity and alter signaling pathways critical for various biological processes.

- Gene Expression Alteration : The compound may influence the expression of genes associated with its biological effects, potentially leading to therapeutic outcomes.

Antioxidant Activity

A study investigated the antioxidant potential of various fluorinated compounds, including methyl trifluorobut-2-ynoate. The results indicated a significant ability to scavenge free radicals in vitro, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-cancer Activity

Research has shown that compounds containing trifluoromethyl groups can exhibit enhanced potency against cancer cell lines. For instance, a structure-activity relationship (SAR) analysis revealed that the inclusion of a trifluoromethyl group in certain analogs significantly increased their effectiveness in inhibiting cancer cell proliferation .

Case Studies

- Case Study on Enzyme Inhibition : A study demonstrated that methyl trifluorobut-2-ynoate inhibited the enzyme acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer’s. The inhibition was found to be dose-dependent and competitive .

- Case Study on Antimicrobial Properties : Another investigation focused on the antimicrobial activity of this compound against various bacterial strains. Results showed that it possessed notable antibacterial properties, particularly against Gram-positive bacteria .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison was made with similar compounds:

| Compound Name | Molecular Weight | Biological Activity |

|---|---|---|

| 2-Butynoic acid | 86.09 g/mol | Moderate antimicrobial properties |

| Methyl trifluorobut-2-enoate | 164.07 g/mol | High enzyme inhibition |

| Ethyl trifluorobut-2-ynoate | 178.09 g/mol | Enhanced anticancer activity |

特性

IUPAC Name |

methyl 4,4,4-trifluorobut-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3O2/c1-10-4(9)2-3-5(6,7)8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIDXWUOPRURFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70577-95-6 | |

| Record name | methyl 4,4,4-trifluorobut-2-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes methyl 4,4,4-trifluorobut-2-ynoate a valuable reagent in heterocyclic chemistry?

A1: Methyl 4,4,4-trifluorobut-2-ynoate possesses unique characteristics that make it highly valuable for constructing trifluoromethylated heterocycles:

- Presence of multiple reactive sites: The molecule contains both an alkyne and an ester group, enabling diverse reactivity. [, , ] This allows for participation in multi-step reactions where it can act as a building block for complex structures.

- Trifluoromethyl (CF3) group: The electron-withdrawing nature of the CF3 group influences the reactivity of the alkyne, making it a good electrophile. [, , ] This property is crucial for its participation in copper-catalyzed reactions.

- Formation of valuable heterocycles: Methyl 4,4,4-trifluorobut-2-ynoate has been successfully employed in the synthesis of trifluoromethylated pyrrolo[1,2-a]quinolines [] and pyrrolo[2,1-a]isoquinolines. [] These heterocyclic scaffolds are of significant interest due to their presence in various bioactive molecules.

Q2: Could you elaborate on the role of copper catalysts in reactions involving methyl 4,4,4-trifluorobut-2-ynoate?

A2: Copper catalysts play a crucial role in facilitating cascade reactions involving methyl 4,4,4-trifluorobut-2-ynoate.

- C-H Alkynylation: Copper(I) catalysts, such as CuI, enable the activation of C-H bonds in substrates like quinolines and isoquinolines, allowing them to undergo alkynylation with methyl 4,4,4-trifluorobut-2-ynoate. [, ]

- Intramolecular Cyclization: Following the C-H alkynylation, copper(II) species, generated in situ or added separately, promote the intramolecular cyclization of the intermediate alkynyl-substituted dihydroquinolines (or dihydroisoquinolines) to form the desired tricyclic heterocycles. [, ]

- Mild Reaction Conditions: The use of copper catalysts allows these reactions to proceed under relatively mild conditions, which is important for preserving the integrity of the substrates and preventing unwanted side reactions. [, ]

Q3: The research mentions achieving "one-pot" synthesis. What are the advantages of this approach when using methyl 4,4,4-trifluorobut-2-ynoate?

A3: The "one-pot" synthesis approach, where multiple reactions occur sequentially in a single reaction vessel without the need for isolation of intermediates, offers several advantages:

- Increased Efficiency: This significantly streamlines the synthesis process, reducing time and resource consumption. [, ] Instead of isolating and purifying intermediates, the reaction proceeds seamlessly to the final product.

- Higher Yields: By minimizing purification steps, one-pot syntheses often lead to higher overall yields as losses associated with each isolation and purification are minimized. [, ]

- Simpler Procedures: This approach simplifies experimental procedures, making them more accessible and practical for broader applications. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。